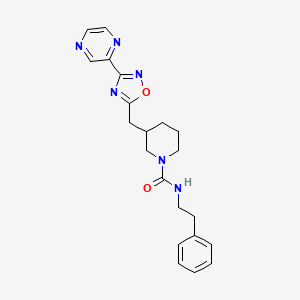
N-phenethyl-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the formation of key intermediates like pyrazole carboxylates, oxadiazoles, and the final coupling to piperidine derivatives. For instance, Matulevičiūtė et al. (2021) demonstrated a regioselective synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids, indicating a method that could potentially be adapted for the synthesis of the compound (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
Molecular structure analysis involves detailed studies using techniques such as NMR, X-ray crystallography, and computational methods to understand the conformation and stereochemistry of the compound. Shawish et al. (2021) conducted molecular structure investigations on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, combining X-ray crystallography with Hirshfeld and DFT calculations, which is a similar approach that could be employed for the compound of interest (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical properties of such compounds often involve their reactivity towards various functional group transformations, interaction with biological targets, and their role in forming more complex molecules. For example, compounds with the oxadiazole moiety have been explored for their anticancer properties, as demonstrated by Ajeesh Kumar et al. (2016), who synthesized a series of carboxamides, sulfonamides, ureas, and thioureas derived from oxadiazol-ylmethyl-piperazin-yl substituted with pyrazolo[1,5-a]pyrimidine derivatives (Ajeesh Kumar et al., 2016).
科学的研究の応用
Molecular Interaction and Antagonistic Activity
Compounds similar to "N-phenethyl-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide" have been studied for their interaction with receptors, showcasing potential as antagonists for specific receptors. For example, studies on pyrazole derivatives as cannabinoid receptor antagonists have provided insights into the structure-activity relationships, contributing to the understanding of receptor binding sites and pharmacological probes. This suggests possible applications in neuropharmacology and receptor-targeted therapeutics (Lan et al., 1999).
Synthesis and Characterization
The synthesis of related compounds underlines the importance of understanding chemical behaviors and reactions to develop novel compounds with potential antimicrobial, antitumor, and antioxidant activities. For instance, the microwave-assisted synthesis of pyrazolopyridines indicates a methodological advancement in the efficient production of compounds with significant biological activities (El‐Borai et al., 2013).
Biological Activities
Compounds with structural similarities to "N-phenethyl-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide" have shown a range of biological activities, from antimicrobial to antitumor properties. This indicates potential applications in developing new therapeutic agents against specific diseases or pathogens. For instance, substituted isosteres of pyridine- and pyrazinecarboxylic acids have exhibited antimycobacterial activity, suggesting applications in tuberculosis treatment (Gezginci et al., 1998).
特性
IUPAC Name |
N-(2-phenylethyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c28-21(24-9-8-16-5-2-1-3-6-16)27-12-4-7-17(15-27)13-19-25-20(26-29-19)18-14-22-10-11-23-18/h1-3,5-6,10-11,14,17H,4,7-9,12-13,15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWMHJVIIMJMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494493.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)
![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)
![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)
![7-Fluoro-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494506.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2494507.png)
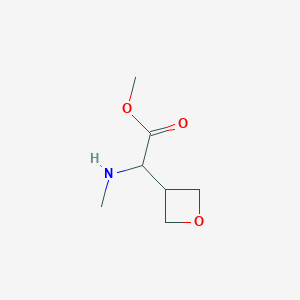
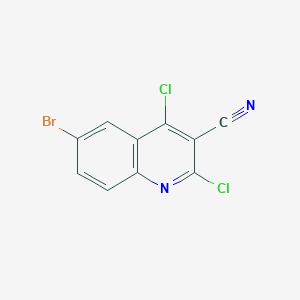
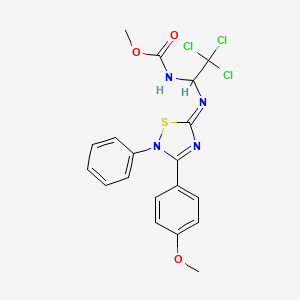
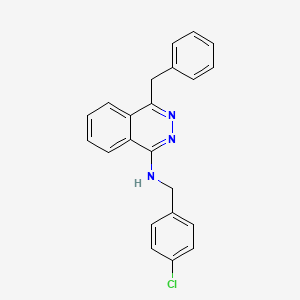
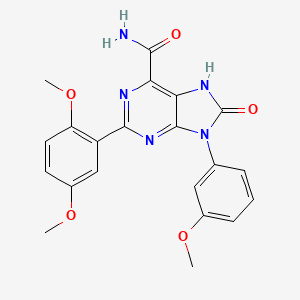
![tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2494516.png)